2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 5-(4-chlorophenyl)-1,3,4-oxadiazole features a Boc-protected aminomethyl handle (XLogP3-AA=2.6; 5 HBA), enabling clean TFA/CH₂Cl₂ deprotection for amine diversification via amide coupling, sulfonamide formation, or reductive amination. Unlike free amine, chloromethyl, or thiol analogs, this intermediate offers orthogonal reactivity ideal for parallel synthesis of CNS-targeted libraries. Published derivatives achieve 61.2% growth inhibition on UO-31 renal cancer cells, validating scaffold utility in oncology SAR. Procure the Boc-protected core to systematically explore 2-aminomethyl substituent effects across multiple therapeutic indications from a single intermediate.

Molecular Formula C14H16ClN3O3
Molecular Weight 309.75 g/mol
CAS No. 1030011-81-4
Cat. No. B1398609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole
CAS1030011-81-4
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
InChIKeyGUQKZVADDBWQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole (CAS 1030011-81-4): A Boc-Protected Oxadiazole Building Block for Targeted Synthesis


2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole (CAS 1030011-81-4) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-chlorophenyl ring and at the 2-position with a tert-butyloxycarbonyl (Boc)-protected aminomethyl group [1]. With a molecular weight of 309.75 g/mol, a computed XLogP3-AA of 2.6, and five hydrogen bond acceptors, this compound serves as a protected intermediate in medicinal chemistry and agrochemical research [1]. The Boc group enables orthogonal deprotection strategies, while the 4-chlorophenyl substituent contributes to target binding and lipophilicity modulation [2].

Why 2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole Cannot Be Replaced by Common 1,3,4-Oxadiazole Analogs


Closely related 1,3,4-oxadiazole derivatives sharing the 5-(4-chlorophenyl) core—such as the free amine, chloromethyl, and thiol analogs—exhibit fundamentally different physicochemical properties, synthetic compatibility, and biological profiles that preclude direct substitution [1][2]. The Boc-protected aminomethyl group confers a distinct lipophilicity (XLogP3-AA = 2.6), hydrogen bonding capacity (5 HBA), and orthogonal deprotection reactivity absent in comparator compounds [1][3]. Downstream biological activity is exquisitely sensitive to the 2-position substituent: in a series of 2,5-disubstituted-1,3,4-oxadiazoles, the N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine analog demonstrated cancer cell growth inhibition of 61.2% on UO-31 renal cancer cells, while the 4-aminophenyl variant showed MIC values of 4–8 μg/mL against bacterial strains, underscoring that even minor structural modifications at the 2-aminomethyl position produce divergent activity spectra [2].

Head-to-Head Quantitative Differentiation of 2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole Against Key Analogs


Boc vs. Free Amine: XLogP3-AA Lipophilicity Comparison for Blood-Brain Barrier and Membrane Permeability Optimization

The Boc-protected target compound exhibits an XLogP3-AA of 2.6, versus 1.7 for the free amine analog 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-61-3), representing a +0.9 log unit increase in computed lipophilicity [1][2]. This difference places the target compound within the optimal CNS drug-like lipophilicity window (XLogP 2–4), while the free amine falls below it, suggesting superior passive membrane permeability and potential blood-brain barrier penetration for the Boc-protected intermediate or its downstream derivatives [1][2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Topological Polar Surface Area (TPSA) Differentiation Between Boc and Chloromethyl Analogs for Solubility and Absorption Profiling

The target compound possesses a TPSA of 77.3 Ų, compared to only 38.9 Ų for the chloromethyl analog 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole (CAS 24068-15-3) [1][2]. The 38.4 Ų higher TPSA of the target compound reflects its additional carbamate oxygen atoms, which provide greater aqueous solubility potential while remaining below the 140 Ų threshold associated with poor oral absorption [1][2]. The chloromethyl analog's low TPSA and GHS H314 classification (causes severe skin burns) further limit its utility in biological screening cascades [2].

ADME Prediction Solubility Optimization Oral Bioavailability

Hydrogen Bond Acceptor Count and Synthetic Versatility: Boc vs. Thiol Analogs as Diversifiable Intermediates

The target compound offers five hydrogen bond acceptor (HBA) sites, compared to three for both the thiol analog 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-28-1) and the chloromethyl analog [1][2][3]. The additional HBA capacity arises from the Boc-carbamate oxygens, which also serve as the basis for acid-labile orthogonal deprotection. In contrast, the thiol analog requires oxidative or alkylative activation for diversification and has demonstrated biological activity only after further derivatization (e.g., acetohydrazide conjugates showing MIC = 10.04 ± 1.25 μM against S. typhi) [4].

Combinatorial Chemistry Library Synthesis Parallel Synthesis

Downstream Biological Differentiation: 2-Aminomethyl Substituent Dictates Anticancer and Antibacterial Activity Spectra

In a published series of 2,5-disubstituted-1,3,4-oxadiazoles, the 5-(4-chlorophenyl)-2-aminomethyl scaffold bearing a pyrimidin-2-amine substituent (compound 4a) demonstrated 61.2% growth inhibition on UO-31 renal cancer cells, while the 4-aminophenyl analog (4e) showed antibacterial MIC values of 4–8 μg/mL comparable to ciprofloxacin [1]. This demonstrates that the 5-(4-chlorophenyl)-2-aminomethyl oxadiazole core is a privileged scaffold whose biological activity is exquisitely tuned by the nature of the 2-amine substituent. The Boc-protected target compound provides this core with the amine masked for controlled, sequential diversification—a capability not offered by pre-functionalized analogs like the pyrimidin-2-amine (4a) or acetohydrazide (8p) derivatives.

Anticancer Activity Antibacterial Screening Structure-Activity Relationship

Rotatable Bond Count and Molecular Complexity as Indicators of Scaffold Diversity Potential

The target compound possesses five rotatable bonds, compared to two for the chloromethyl analog and one for the free amine analog [1][2][3]. Higher rotatable bond count correlates with greater conformational flexibility and, when coupled with the Boc-carbamate moiety, provides multiple vectors for fragment extension. The molecular complexity score (354 for the target vs. 186 for the chloromethyl analog) reflects the richer topological features available for target engagement optimization [1][2].

Molecular Diversity Fragment-Based Drug Design Lead Optimization

Optimal Procurement Scenarios for 2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Optimized Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP3-AA of 2.6—0.9 log units higher than the free amine analog—the target compound is the preferred intermediate for CNS-targeted medicinal chemistry programs [1]. Its lipophilicity falls within the optimal range for brain penetration, making it suitable for neuroscience targets such as GABA-A receptors, serotonin receptors, or kinases where oxadiazole-based scaffolds have demonstrated activity [2]. Procurement of this specific Boc-protected intermediate enables systematic SAR exploration at the 2-aminomethyl position while maintaining favorable CNS physicochemical properties.

Parallel Library Synthesis Requiring Orthogonal Protection and High-Yield Deprotection

The Boc protecting group enables clean, quantitative deprotection under standard acidic conditions (TFA/CH₂Cl₂) to liberate the primary amine for subsequent diversification via amide coupling, sulfonamide formation, or reductive amination [1]. This orthogonal deprotection strategy—not available with chloromethyl, thiol, or pre-functionalized amine analogs—makes the compound the optimal core scaffold for parallel synthesis of 2-aminomethyl-5-(4-chlorophenyl)-1,3,4-oxadiazole libraries targeting multiple therapeutic indications from a single intermediate [2].

Anticancer Lead Optimization Leveraging the Privileged 5-(4-Chlorophenyl)-2-Aminomethyl Oxadiazole Pharmacophore

Published data demonstrate that derivatives of the 5-(4-chlorophenyl)-2-aminomethyl-1,3,4-oxadiazole scaffold achieve 61.2% growth inhibition on UO-31 renal cancer cells [1]. The Boc-protected precursor allows medicinal chemists to systematically explore amine substituent effects—pyrimidinyl, phenyl, heteroaryl, or acyl variants—on anticancer potency across the NCI 60-cell-line panel without committing to a single pre-functionalized analog. This scaffold-centric procurement strategy supports comprehensive SAR campaigns rather than single-compound evaluation.

Agrochemical Intermediate Development Requiring Balanced Lipophilicity and Hydrogen Bonding Capacity

The combination of moderate lipophilicity (XLogP3-AA = 2.6) and high hydrogen bond acceptor count (5 HBA), alongside a TPSA of 77.3 Ų, positions the target compound as a balanced intermediate for agrochemical lead discovery [1]. The 4-chlorophenyl-1,3,4-oxadiazole motif has precedent in fungicidal and insecticidal applications, and the Boc-protected amine provides a handle for introducing diverse agrochemical warheads (carbamates, ureas, sulfonylureas) while maintaining physicochemical properties compatible with foliar uptake and translocation [2].

Quote Request

Request a Quote for 2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.